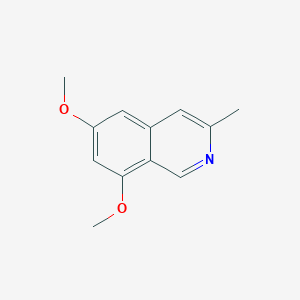

6,8-Dimethoxy-3-methylisoquinoline

描述

属性

分子式 |

C12H13NO2 |

|---|---|

分子量 |

203.24 g/mol |

IUPAC 名称 |

6,8-dimethoxy-3-methylisoquinoline |

InChI |

InChI=1S/C12H13NO2/c1-8-4-9-5-10(14-2)6-12(15-3)11(9)7-13-8/h4-7H,1-3H3 |

InChI 键 |

KEWNAZTYTCIPGI-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=CC(=CC(=C2C=N1)OC)OC |

产品来源 |

United States |

6,8-Dimethoxy-3-methylisoquinoline: Structural Dynamics, Physicochemical Profiling, and Applications in Antimalarial Drug Discovery

Executive Summary & Structural Elucidation

As a Senior Application Scientist, evaluating heterocyclic building blocks requires looking beyond basic structural formulas to understand electronic distribution and steric potential. 6,8-Dimethoxy-3-methylisoquinoline (Molecular Formula: C₁₂H₁₃NO₂) is a highly specialized isoquinoline derivative characterized by a rigid bicyclic aromatic core, electron-donating methoxy groups at the C6 and C8 positions, and a steric methyl directing group at C3 (1[1]).

This specific substitution pattern fundamentally alters the HOMO-LUMO gap of the isoquinoline ring, enriching the electron density of the aromatic system and priming it for late-stage functionalization. While often cataloged commercially under CAS Registry Number 16620-96-5[1], rigorous chemical database cross-referencing reveals that this CAS technically corresponds to its saturated analog, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (2[2]).

The primary value of 6,8-dimethoxy-3-methylisoquinoline lies in its role as a critical synthetic intermediate. It is the foundational scaffold for synthesizing analogs of Cassiarin A , a potent antiplasmodial alkaloid isolated from Cassia siamea that exhibits remarkable efficacy against Plasmodium falciparum (3[3]).

Physicochemical Properties

Understanding the bulk and molecular properties of this compound is essential for designing robust purification and reaction protocols. The dual methoxy substitutions significantly increase the boiling point and density compared to an unsubstituted isoquinoline.

| Property | Value |

| Product Name | 6,8-Dimethoxy-3-methylisoquinoline |

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Light yellow to beige crystalline powder |

| Melting Point | 103 – 106 °C |

| Boiling Point | ~343.93 °C |

| Density | ~1.0958 g/cm³ |

| Refractive Index | ~1.5160 |

| Canonical SMILES | CC1=CC2=CC(=CC(=C2C=N1)OC)OC |

Data synthesized from commercial and computational chemical databases[1].

Synthetic Application: The Cassiarin A Pathway

Cassiarin A features an unprecedented tricyclic skeleton consisting of a 3-methylisoquinolin-6-ol coupled with a 2-methyl-4H-pyran ring[3]. To construct this pyrano[2,3,4-ij]isoquinoline core, 6,8-dimethoxy-3-methylisoquinoline is first halogenated at the C1 position to form 1-iodo-6,8-dimethoxy-3-methylisoquinoline. This activated intermediate then undergoes a palladium-catalyzed Sonogashira coupling, followed by a Lewis acid-mediated demethylation and cyclization cascade[3][4].

Fig 1: Synthetic workflow from benzyl bromide precursor to the Cassiarin A core.

Standard Operating Procedures (SOPs) for Derivatization

The following protocols detail the transformation of the isoquinoline core into the Cassiarin A scaffold. Each step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol 1: Synthesis of 1-Alkynylisoquinolines via Sonogashira Reaction

Objective: Couple 1-iodo-6,8-dimethoxy-3-methylisoquinoline with a terminal alkyne to form the cyclization precursor (4[4]).

Causality & E-E-A-T Principles:

-

Strict Anaerobic Conditions: Palladium(0) active species are highly susceptible to oxidative deactivation. Utilizing a Schlenk line prevents the formation of inactive Pd(II) complexes.

-

Diisopropylamine as Dual-Agent: Acts as both the solvent and the base. The base is mechanistically required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle, preventing the protonation of the alkyne and driving the reaction forward.

Step-by-Step Methodology:

-

Preparation: In a flame-dried 50 mL Schlenk flask, charge 1-iodo-6,8-dimethoxy-3-methylisoquinoline (200 mg, 0.608 mmol), bis(triphenylphosphine)palladium(II) dichloride (21.3 mg, 0.0304 mmol, 5 mol%), and copper(I) iodide (11.6 mg, 0.0608 mmol, 10 mol%)[4].

-

Atmospheric Control: Seal the flask with a rubber septum. Evacuate and backfill with high-purity nitrogen gas three times.

-

Reagent Injection: Inject a solution of the target terminal alkyne (1.22 mmol, 2.0 eq) dissolved in anhydrous diisopropylamine (3 mL) through the septum using a gas-tight syringe[4].

-

Execution & Validation: Stir the mixture at ambient temperature for 18 hours. Self-Validation Check: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the high-Rf iodoisoquinoline spot under 254 nm UV light confirms catalytic turnover.

-

Quenching: Halt the reaction by adding saturated aqueous ammonium chloride solution (25 mL) to neutralize the amine base. Extract the aqueous layer with dichloromethane (3 × 10 mL)[4].

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: BBr₃-Mediated Demethylation and Cyclization

Objective: Cleave the methoxy ethers and induce an intramolecular cyclization to form the rigid pyran ring of Cassiarin A (3[3]).

Causality & E-E-A-T Principles:

-

Lewis Acid Activation: Boron tribromide (BBr₃) coordinates with the oxygen of the methoxy groups. The subsequent bromide attack cleaves the methyl ether, revealing the reactive phenol at C8.

-

Thermal Cyclization: Once deprotected, the C8 phenol undergoes an intramolecular nucleophilic attack on the adjacent alkyne (activated by the Lewis acid and reflux conditions), forming the pyrano[2,3,4-ij]isoquinoline system.

Step-by-Step Methodology:

-

Preparation: Dissolve 6,8-dimethoxy-3-methyl-1-(prop-1-yn-1-yl)isoquinoline (121 mg, 0.500 mmol) in anhydrous dichloromethane (7 mL) within a Schlenk flask under a nitrogen atmosphere[3].

-

Controlled Addition: Cool the solution to 0 °C. Slowly add boron tribromide (1.00 g, 4.00 mmol, 8.0 eq) dropwise via a syringe. Self-Validation Check: BBr₃ reacts violently with trace moisture; slow addition mitigates exothermic spikes and prevents degradation of the isoquinoline core[3].

-

Cyclization: Heat the reaction mixture to reflux for 6 hours[3].

-

Work-up: Carefully quench the reaction with methanol at 0 °C to destroy excess BBr₃. Concentrate the mixture and purify via flash chromatography (DCM/MeOH 10:1) to yield the final Cassiarin A analog[3].

Pharmacological Implications

Derivatives synthesized from 6,8-dimethoxy-3-methylisoquinoline demonstrate profound biological activity. Systematic structure modifications—specifically the introduction of substituted benzene rings at the C2 position of the pyran ring—lead to a significant enhancement of activity against Plasmodium falciparum (5[5]). The mechanism of action is believed to involve the inhibition of essential parasitic enzymes such as pteridine reductase 1 and N-myristoyl transferase[5].

Fig 2: Pharmacological pathway of Cassiarin A analogs against Plasmodium falciparum.

Note on Drug Development: While the antiplasmodial activity of these analogs is comparable to chloroquine against resistant strains, researchers must carefully monitor the therapeutic window. High concentrations have indicated strong cytotoxic effects on human endothelial (HUVEC) cells, requiring further structural optimization to separate the antiplasmodial efficacy from host cytotoxicity[5].

References

-

Buy 6,8-Dimethoxy-3-methylisoquinoline (EVT-13804980) . Source: EvitaChem.1

-

Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity . Source: ResearchGate / MDPI. 5

-

Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity (General Procedure C) . Source: MDPI. 4

-

Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity (Synthesis of Cassiarin A) . Source: MDPI. 3

-

6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydro-isoquinoline (CAS 16620-96-5) . Source: PubChem. 2

Sources

Pharmacokinetic Profiling of 6,8-Dimethoxy-3-methylisoquinoline: A Technical Guide for Preclinical Development

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 6,8-Dimethoxy-3-methylisoquinoline, a novel isoquinoline derivative with potential therapeutic applications.[1] Although specific pharmacokinetic data for this compound are not yet publicly available, this document establishes a robust, scientifically-grounded strategy based on established principles of drug metabolism and pharmacokinetics (DMPK). We detail the essential phases of a preclinical PK study, including strategic animal model selection, detailed in-vivo experimental protocols, state-of-the-art bioanalytical quantification using LC-MS/MS, and rigorous data analysis via non-compartmental methods. The protocols herein are designed to adhere to regulatory expectations, such as those outlined by the U.S. Food and Drug Administration (FDA), ensuring data integrity and reliability.[2][3][4][5] This guide is intended for researchers, scientists, and drug development professionals to facilitate the systematic evaluation of this compound and guide its progression toward clinical candidacy.

Introduction

1.1 The Investigational Compound: 6,8-Dimethoxy-3-methylisoquinoline

6,8-Dimethoxy-3-methylisoquinoline belongs to the isoquinoline alkaloid family, a class of compounds renowned for their diverse and potent pharmacological activities.[6][7][8] Isoquinoline derivatives have been successfully developed into therapeutics for a range of conditions, including analgesia, antibacterial action, and muscle relaxation.[8] The subject compound, with its specific substitution pattern of two methoxy groups and a methyl group, presents a unique chemical entity for which the biological activity and disposition in the body are yet to be characterized.[1] Understanding its pharmacokinetic profile is a critical first step in evaluating its potential as a drug candidate.

1.2 The Critical Role of Pharmacokinetics in Drug Development

Pharmacokinetics (PK), the study of how an organism affects a drug, is a cornerstone of drug discovery and development.[9][10][11] It describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). A thorough understanding of a compound's PK profile is essential to:

-

Determine Optimal Dosing Regimens: PK data informs the dose and frequency required to maintain therapeutic concentrations in the body.[11]

-

Predict Efficacy and Toxicity: The concentration and duration of a drug at its target site (efficacy) and in other tissues (potential toxicity) are directly related to its PK properties.[12]

-

Support Safety and Toxicology Studies: Understanding drug exposure is crucial for interpreting toxicology findings.[5][12]

-

Fulfill Regulatory Requirements: Regulatory agencies like the FDA mandate comprehensive PK data for the submission of an Investigational New Drug (IND) application.[12]

1.3 Objectives of this Guide

This guide provides a detailed, field-proven methodology for conducting a comprehensive preclinical pharmacokinetic evaluation of 6,8-Dimethoxy-3-methylisoquinoline. The primary objectives are:

-

To outline a logical and efficient study design for characterizing the PK profile in relevant animal models.

-

To provide detailed, step-by-step protocols for the in-vivo and bioanalytical phases of the study.

-

To describe the standard methods for data analysis and the interpretation of key PK parameters.

-

To ensure all proposed methodologies align with the principles of Good Laboratory Practice (GLP) and major regulatory guidelines.[5]

Preclinical Study Design: Foundational Principles

The design of a nonclinical PK study must be tailored to the investigational agent.[12] The goal is to select an animal model that reasonably predicts the drug's behavior in humans.[12]

2.1 Rationale for Animal Model Selection

The choice of animal species is a critical decision in preclinical development.[9][13] Rodents, such as mice and rats, are typically used for initial PK screening due to their practical advantages and the extensive historical data available.[9] A second, larger species, such as the Beagle dog, is often used to provide data from a non-rodent model, which can offer different metabolic profiles.[9]

Causality Behind the Choice: The primary consideration for model selection is the similarity of drug-metabolizing enzymes (like cytochrome P450s) between the animal species and humans.[13][14] For isoquinoline alkaloids, which can undergo complex metabolism, it is advisable to perform preliminary in vitro metabolism studies using liver microsomes from different species (rat, dog, human) to identify the species with the most comparable metabolic profile to humans.[13] Humanized transgenic mouse models can also be valuable for understanding the role of specific human drug-metabolizing enzymes.[14]

2.2 Dose Formulation and Vehicle Selection

The compound must be formulated in a vehicle that ensures its solubility and stability, allowing for accurate and reproducible administration. The chosen vehicle should be non-toxic and have minimal impact on the intrinsic PK properties of the drug.[9]

-

For Intravenous (IV) Administration: A common vehicle is a solution of 5% Dextrose in water, or a saline solution, potentially with a small percentage of a solubilizing agent like DMSO or Solutol® HS 15 if required.

-

For Oral (PO) Administration: An aqueous suspension using a suspending agent like 0.5% methylcellulose or carboxymethylcellulose is often preferred.

2.3 Route of Administration and Dose Level Justification

To obtain a complete PK profile, the study should include both intravenous (IV) and oral (PO) administration.

-

IV Dosing: This route provides direct entry into the systemic circulation, allowing for the determination of key elimination parameters like clearance (CL) and volume of distribution (Vd). It serves as the benchmark for 100% bioavailability.

-

PO Dosing: This route is typically the intended clinical route and provides crucial information on oral absorption and bioavailability (F%).

Dose Selection: Dose levels should be chosen based on preliminary efficacy and toxicity data. The doses should be low enough to be pharmacologically relevant but high enough to ensure that plasma concentrations can be accurately measured for a sufficient duration.[9] A typical starting point for a rodent study might be 1-2 mg/kg for IV and 5-10 mg/kg for PO administration.

Experimental Protocol: In-Vivo Phase

All animal procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

3.1 Animal Acclimatization and Handling

-

Species: Male Sprague-Dawley rats (n=3-5 per group).

-

Acclimatization: Animals should be acclimated to the facility for at least 3-5 days prior to the study.

-

Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

-

Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing to minimize variability in oral absorption. Water should be available ad libitum.

3.2 Step-by-Step Dosing and Sampling Protocol

This protocol describes a typical study in rats.

-

Pre-Dose: Collect a pre-dose blood sample (Time 0) from each animal.

-

Dosing:

-

IV Group: Administer 6,8-Dimethoxy-3-methylisoquinoline via a tail vein injection. Record the exact time of administration.

-

PO Group: Administer the compound via oral gavage. Record the exact time of administration.

-

-

Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL per sample) into tubes containing an anticoagulant (e.g., K2-EDTA). A typical sampling schedule would be:

-

IV Route: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

PO Route: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

-

-

Sample Processing: Immediately after collection, place the blood tubes on ice. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Storage: Transfer the resulting plasma into clearly labeled polypropylene tubes and store them at -80°C until bioanalysis.

3.3 Mandatory Visualization: Experimental Workflow

Below is a diagram illustrating the logical flow of the in-vivo phase of the pharmacokinetic study.

Caption: Workflow for an in-vivo pharmacokinetic study.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.

4.1 Method Development Strategy

-

Tuning: Infuse a standard solution of 6,8-Dimethoxy-3-methylisoquinoline and a suitable internal standard (IS) (ideally a stable-isotope labeled version of the analyte) into the mass spectrometer to optimize the precursor and product ion transitions (Multiple Reaction Monitoring - MRM).

-

Chromatography: Develop a reverse-phase HPLC or UPLC method that provides good peak shape and retention time, separating the analyte from endogenous matrix components.

-

Sample Preparation: Develop a simple, reproducible method to extract the analyte from plasma and remove proteins. Protein precipitation is often the fastest and most straightforward approach.

4.2 Detailed Sample Preparation Protocol (Protein Precipitation)

-

Thaw plasma samples on ice.

-

In a 96-well plate or microcentrifuge tubes, add 50 µL of plasma sample, standard, or quality control (QC) sample.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex the plate/tubes for 2 minutes to precipitate proteins.

-

Centrifuge at 4000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

4.3 Method Validation according to Regulatory Standards

The bioanalytical method must be validated to ensure its reliability, following guidelines from regulatory bodies like the FDA.[2][3][4][15][16] Validation should assess the following parameters:

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

-

Calibration Curve: A standard curve showing the response versus concentration, typically covering the expected concentration range in the study samples.

-

Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between measurements (precision).

-

Recovery and Matrix Effect: The efficiency of the extraction process and the influence of the biological matrix on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage).

4.4 Mandatory Visualization: Bioanalytical Workflow

This diagram outlines the sample processing and analysis workflow.

Caption: Bioanalytical sample preparation and analysis workflow.

Data Analysis and Interpretation

5.1 Non-Compartmental Analysis (NCA)

NCA is a standard method used to determine key PK parameters directly from the plasma concentration-time data without making assumptions about the underlying physiological model.[17][18][19][20]

5.2 Key Pharmacokinetic Parameters

The following parameters will be calculated using specialized software (e.g., Phoenix® WinNonlin®):

| Parameter | Description | Importance |

| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption.[18][20] |

| Tmax | Time at which Cmax is observed | Indicates the speed of absorption.[18][20] |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Represents total drug exposure over the measured time period.[17][18] |

| AUC(0-inf) | Area under the curve extrapolated to infinity | Represents the total systemic exposure after a single dose.[17] |

| t½ | Elimination half-life | The time required for the plasma concentration to decrease by half.[20] |

| CL | Clearance (IV only) | The volume of plasma cleared of the drug per unit of time; indicates elimination efficiency.[17] |

| Vd | Volume of Distribution (IV only) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

| F% | Absolute Oral Bioavailability | The fraction of the orally administered dose that reaches the systemic circulation.[17] |

5.3 Bioavailability Calculation

Absolute oral bioavailability (F%) is a critical parameter calculated by comparing the dose-normalized AUC from the oral administration to that from the IV administration:

F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Conclusion and Future Directions

6.1 Summarizing the PK Profile

This technical guide provides a robust, hypothesis-driven framework for defining the pharmacokinetic profile of 6,8-Dimethoxy-3-methylisoquinoline in preclinical animal models. By systematically evaluating its ADME properties, researchers can generate the critical data needed to understand the compound's disposition, establish a potential therapeutic window, and make informed decisions about its future development.

6.2 Implications for Further Development

The results from these initial studies will be foundational for subsequent steps, including:

-

Dose-ranging toxicology studies: PK data will ensure appropriate exposure levels are achieved.

-

Pharmacodynamic (PD) studies: Correlating plasma concentration with biological effect (PK/PD modeling) is essential for predicting clinical efficacy.[11]

-

Human dose prediction: Allometric scaling or physiologically based pharmacokinetic (PBPK) modeling can be used to extrapolate the animal data to predict the human PK profile.[11]

By following the rigorous methodologies outlined in this guide, development teams can build a comprehensive data package that is scientifically sound and meets the expectations of regulatory authorities, ultimately paving the way for the successful clinical translation of 6,8-Dimethoxy-3-methylisoquinoline.

References

-

Dong, H., & Haining, R. L. (n.d.). Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. IntechOpen. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

-

Frontage Labs. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs. Retrieved from [Link]

-

Federal Register. (2018, May 22). Bioanalytical Method Validation; Guidance for Industry; Availability. Retrieved from [Link]

-

Taylor & Francis Online. (2011, April 13). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Retrieved from [Link]

-

PubMed. (2011, August 15). Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Retrieved from [Link]

-

JoVE. (2025, February 12). Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. Retrieved from [Link]

-

KNOWLEDGE – International Journal. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. Retrieved from [Link]

-

PubMed. (2010, September 15). Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Retrieved from [Link]

-

Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results? Retrieved from [Link]

-

Prisys Biotech. (2026, January 9). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications. Retrieved from [Link]

-

Cytel. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from [Link]

-

YouTube. (2017, June 14). Lecture 11.1: NCA. Retrieved from [Link]

-

Stanford University. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. PMC. Retrieved from [Link]

-

ResearchGate. (2026, January 24). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. FDA. Retrieved from [Link]

-

Axios Research. (n.d.). 6,8-dimethoxy-3,4-dihydroisoquinoline. Retrieved from [Link]

-

MDPI. (2024, August 11). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Retrieved from [Link]

-

Greenleaf Health. (2014, March 20). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Guidance for Industry – Population Pharmacokinetics. FDA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PMC. Retrieved from [Link]

-

Chem-space.com. (n.d.). Isoquinolines database - synthesis, physical properties. Retrieved from [Link]

-

PubChem. (n.d.). 6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

-

SpringerLink. (n.d.). The Chemistry and Biology of Isoquinoline Alkaloids. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]

- 3. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 4. fda.gov [fda.gov]

- 5. fda.gov [fda.gov]

- 6. Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Surgical and pharmacological animal models used in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ojs.ikm.mk [ojs.ikm.mk]

- 12. karger.com [karger.com]

- 13. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. fda.gov [fda.gov]

- 17. jove.com [jove.com]

- 18. How do I interpret non-compartmental analysis (NCA) results? [synapse.patsnap.com]

- 19. prisysbiotech.com [prisysbiotech.com]

- 20. quantics.co.uk [quantics.co.uk]

An In-Depth Technical Guide to the Receptor Binding Affinity of 6,8-Dimethoxy-3-methylisoquinoline

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] While the broader class of isoquinoline derivatives has been extensively studied, the specific compound 6,8-Dimethoxy-3-methylisoquinoline remains uncharacterized in terms of its receptor binding profile. This guide presents a comprehensive, technically-grounded strategy for the systematic evaluation of its receptor binding affinity. We will outline a logical, multi-tiered approach, beginning with target selection informed by the structure-activity relationships (SAR) of analogous compounds, followed by detailed protocols for primary screening via radioligand binding assays and confirmatory analysis using Surface Plasmon Resonance (SPR). This document is designed not merely as a set of instructions, but as a strategic roadmap for researchers seeking to elucidate the pharmacological identity of this novel compound.

Introduction: The Isoquinoline Scaffold and the Uncharacterized Potential of 6,8-Dimethoxy-3-methylisoquinoline

Isoquinoline and its derivatives are found extensively in nature, forming the core of many alkaloids with potent biological activities, including analgesic, antimicrobial, anticancer, and neuroprotective properties.[1][3][4] Synthetic derivatives have also yielded numerous drugs targeting the central nervous system (CNS).[2] The specific substitutions on the isoquinoline ring system—such as the methoxy groups at positions 6 and 8, and the methyl group at position 3 of our target compound—play a critical role in defining the molecule's affinity and selectivity for various biological targets.[5]

A reduced analog, 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline, has been shown to possess anticonvulsant activity, strongly suggesting that the parent aromatic compound may interact with CNS receptors.[6] However, to date, no public data exists detailing the receptor binding profile of 6,8-Dimethoxy-3-methylisoquinoline. This guide provides the strategic framework and detailed methodologies required to systematically and rigorously characterize its binding affinities, thereby unveiling its therapeutic potential.

Rationale for Prioritizing Receptor Targets: An Evidence-Based Approach

The causality behind target selection is paramount to an efficient drug discovery campaign. Given the structural features of 6,8-Dimethoxy-3-methylisoquinoline, we can infer a high probability of interaction with specific CNS receptor families based on extensive SAR studies of related molecules.

-

Dopamine Receptors (D1, D2): The benzylisoquinoline substructure is a classic pharmacophore for dopamine receptor ligands. The substitution patterns on the aromatic rings are known to be critical for affinity and selectivity.[3][7] Aporphines and protoberberines, which are structurally related, frequently exhibit high affinity for both D1 and D2 receptor subtypes.[4]

-

Serotonin Receptors (5-HT1A, 5-HT2A): Many isoquinoline derivatives have demonstrated significant affinity for various serotonin receptor subtypes. These interactions are often implicated in the antipsychotic and antidepressant activities of this compound class.[3][8][9]

-

Sigma Receptors (σ1, σ2): The tetrahydroisoquinoline scaffold is a well-established template for potent sigma receptor ligands.[10][11] 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, in particular, have been developed as highly selective σ2 receptor ligands.[12] While our target molecule is an isoquinoline, not a tetrahydroisoquinoline, the shared structural elements warrant investigation at these sites.

Based on this evidence, a primary screening panel should prioritize these key CNS receptors to maximize the probability of identifying high-affinity interactions.

Caption: Rationale for receptor target selection.

Primary Screening: Radioligand Competition Binding Assays

The foundational method for determining a compound's affinity for a specific receptor is the radioligand competition binding assay. This technique is robust, sensitive, and provides quantitative data on the interaction between our test compound and the target receptor.

Principle of the Assay

The assay measures the ability of a non-radioactive test compound (the "competitor," i.e., 6,8-Dimethoxy-3-methylisoquinoline) to displace a radioactive ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity. By incubating a fixed concentration of the radioligand and receptor with varying concentrations of the test compound, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

Detailed Experimental Protocol

This protocol is a self-validating system; inclusion of controls for total binding and non-specific binding at every step ensures the integrity of the results.

A. Membrane Preparation (from HEK293 cells stably expressing the human receptor of interest):

-

Cell Culture & Harvest: Culture cells to ~90% confluency. Aspirate media and wash cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS). Harvest cells by scraping into PBS.

-

Pelleting: Centrifuge the cell suspension at 1,000 x g for 15 minutes at 4°C. Discard the supernatant.[5]

-

Homogenization: Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, with protease inhibitors). Homogenize using a Polytron homogenizer. This step is critical for lysing the cells and releasing the membranes containing the receptors.[13]

-

Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes. Discard the supernatant.[13]

-

Washing: Resuspend the membrane pellet in fresh Lysis Buffer and repeat the centrifugation. This wash step removes cytosolic components that could interfere with the assay.

-

Final Preparation & Storage: Resuspend the final pellet in Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4) containing 10% sucrose as a cryoprotectant. Determine the protein concentration using a BCA assay. Aliquot and store at -80°C until use.[13]

B. Competition Binding Assay (96-well plate format):

-

Plate Setup: Design a 96-well plate map to include wells for:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer (no competitor).

-

Non-Specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of a known, non-radioactive ligand (the "displacer") to saturate all specific binding sites.

-

Test Compound: Receptor membranes + Radioligand + serial dilutions of 6,8-Dimethoxy-3-methylisoquinoline.

-

-

Reagent Addition: In a final volume of 250 µL per well, add the components in the following order:[13]

-

150 µL of the membrane preparation (e.g., 20-50 µg protein/well).

-

50 µL of Assay Buffer, displacer (for NSB wells), or the test compound at various concentrations.

-

50 µL of the radioligand at a fixed concentration (typically at or below its Kd value for the receptor).

-

-

Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).[1][13]

-

Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl) to remove any remaining unbound radioligand.[13]

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and quantify the radioactivity in a microplate scintillation counter.[1]

Caption: Workflow for a radioligand competition binding assay.

Data Analysis and Interpretation

-

Calculate Specific Binding: For each concentration of the test compound, specific binding is calculated as: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM)

-

Generate Competition Curve: Plot the specific binding (as a percentage of the binding in the absence of the competitor) against the logarithm of the competitor concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the curve and determine the IC₅₀ value.[14]

-

Calculate the Inhibition Constant (Ki): The IC₅₀ is an assay-dependent value. To determine the true binding affinity (Ki), which is an intrinsic property of the compound-receptor interaction, use the Cheng-Prusoff equation :[15][16]

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor (this must be determined in a separate saturation binding experiment or obtained from a reliable source).

-

Illustrative Data Presentation

The results from the primary screen should be summarized in a clear, tabular format.

Table 1: Hypothetical Receptor Binding Profile of 6,8-Dimethoxy-3-methylisoquinoline

| Receptor Target | Radioligand Used | Kd of Radioligand (nM) | Test Compound Ki (nM) |

|---|---|---|---|

| Dopamine D₁ | [³H]-SCH 23390 | 0.5 | 850 |

| Dopamine D₂ | [³H]-Raclopride | 1.8 | 75 |

| Serotonin 5-HT₁ₐ | [³H]-8-OH-DPAT | 0.9 | 220 |

| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | 1.1 | 45 |

| Sigma σ₁ | [³H]-(+)-Pentazocine | 2.5 | >10,000 |

| Sigma σ₂ | [³H]-DTG | 15.0 | 12 |

Note: This data is for illustrative purposes only.

From this hypothetical data, we would conclude that 6,8-Dimethoxy-3-methylisoquinoline has the highest affinity for the Sigma σ₂ receptor, with moderate affinity for the Serotonin 5-HT₂ₐ and Dopamine D₂ receptors. This profile would guide further investigation into its potential as a σ₂-selective ligand.

Confirmatory & Kinetic Analysis: Surface Plasmon Resonance (SPR)

For high-affinity interactions identified in the primary screen (e.g., Ki < 100 nM), SPR is an invaluable orthogonal method. It is a label-free technology that provides real-time data on the kinetics of a binding event (association and dissociation rates), thus validating the affinity constant determined by radioligand assay.[6][17]

Principle of SPR

In a typical SPR experiment for small molecules, the purified receptor (ligand) is immobilized on a sensor chip. The small molecule (analyte) is flowed over the surface in solution. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and measured in Resonance Units (RU).[18]

Detailed Experimental Protocol

-

Protein Immobilization: The purified receptor protein is covalently attached to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will produce a robust signal upon analyte binding.[19]

-

Analyte Preparation: Prepare a series of precise dilutions of 6,8-Dimethoxy-3-methylisoquinoline in a suitable running buffer (e.g., HBS-EP).

-

Binding Measurement Cycle:

-

Association: Inject the analyte solution over the sensor surface at a constant flow rate for a defined period, allowing the analyte to bind to the immobilized receptor. The RU signal will increase over time.

-

Dissociation: Replace the analyte solution with running buffer. The bound analyte will begin to dissociate, and the RU signal will decrease.

-

Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all remaining bound analyte from the surface, returning the signal to baseline and preparing the surface for the next cycle.[20]

-

-

Data Collection: Repeat the binding cycle for each concentration of the analyte, including a zero-concentration (buffer only) injection for double referencing.

Caption: Generalized workflow for an SPR experiment.

Data Analysis and Interpretation

The output of an SPR experiment is a series of sensorgrams (RU vs. time). By fitting these curves to a suitable binding model (e.g., 1:1 Langmuir binding), two key kinetic parameters are derived:

-

Association rate constant (kₐ or kon): The rate at which the analyte-ligand complex is formed.

-

Dissociation rate constant (kd or koff): The rate at which the complex decays.

The equilibrium dissociation constant (KD) is then calculated as the ratio of these rates:

KD = koff / kon

This KD value should be in close agreement with the Ki value obtained from the radioligand binding assay, providing strong validation of the binding affinity.

Conclusion

While the receptor binding profile of 6,8-Dimethoxy-3-methylisoquinoline is currently unknown, its chemical structure strongly suggests potential interactions with key CNS receptors. The systematic approach detailed in this guide—from evidence-based target selection to robust primary screening with radioligand assays and kinetic validation with SPR—provides a clear and scientifically rigorous path to elucidating its pharmacological properties. The characterization of this compound could uncover a novel chemical probe or a lead candidate for therapeutic development, further highlighting the enduring importance of the isoquinoline scaffold in medicinal chemistry.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Harrell, A. W., et al. (2012). Radioligand receptor binding assay (RBA). Bio-protocol, 2(19), e265. Retrieved from [Link]

-

Orjales, A., et al. (2012). An overview on benzylisoquinoline derivatives with dopaminergic and serotonergic activities. Current Medicinal Chemistry, 19(34), 5892-5920. Retrieved from [Link]

-

Orjales, A., et al. (2020). An Overview on Benzylisoquinoline Derivatives with Dopaminergic and Serotonergic Activities. ResearchGate. Retrieved from [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]

-

Zhang, Y., & Ye, L. (2021). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 159-170). Humana, New York, NY. Retrieved from [Link]

-

Study.com. (n.d.). Explain a Scatchard plot and how it could be used in a biochemistry problem?. Retrieved from [Link]

-

Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(3 Pt 2), F373–F379. Retrieved from [Link]

-

Jin, J., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709. Retrieved from [Link]

-

Jin, J., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. ResearchGate. Retrieved from [Link]

-

Xu, Y., et al. (2011). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 6(5), 483-495. Retrieved from [Link]

-

GraphPad. (n.d.). Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

-

Tomita, T., et al. (1990). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & Pharmaceutical Bulletin, 38(6), 1563-1569. Retrieved from [Link]

-

Scribd. (n.d.). Scatchard and Rosenthal Plot Analysis. Retrieved from [Link]

-

Pjol, J., & Zhang, Y. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

-

GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

-

Smith, D. S., & Eremin, S. A. (2008). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. Analytical and Bioanalytical Chemistry, 391(5), 1499-1507. Retrieved from [Link]

-

YouTube. (2021, September 12). Scatchard Plot for Ligand Receptor binding analysis. Retrieved from [Link]

-

Al-Shorbagy, M. Y., & El-Gendy, M. A. (2022). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 65(9), 6449-6516. Retrieved from [Link]

-

Kramer, C., & Riniker, S. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 64(5), 1545-1555. Retrieved from [Link]

-

Davis, T. L., et al. (2004). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 333(2), 269-276. Retrieved from [Link]

-

de Costa, B. R., et al. (1992). Benz[f]isoquinoline analogues as high-affinity sigma ligands. Journal of Medicinal Chemistry, 35(23), 4334-4343. Retrieved from [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237. Retrieved from [Link]

-

Ben-Hania, W., et al. (2017). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ResearchGate. Retrieved from [Link]

-

Wang, C., et al. (2015). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. ResearchGate. Retrieved from [Link]

-

Betts, M. J., et al. (2014). Synthesis and in vitro evaluation of tetrahydroisoquinolines with pendent aromatics as sigma-2 (σ2) selective ligands. ResearchGate. Retrieved from [Link]

-

ProQuest. (2024). Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay. Retrieved from [Link]

-

Reichert. (2024, June 20). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Retrieved from [Link]

-

Baron, O. L., & Pauron, D. (2014). Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR). Bio-protocol, 4(18), e1237. Retrieved from [Link]

-

Abate, C., et al. (2017). Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. Molecules, 22(9), 1408. Retrieved from [Link]

-

Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

-

Ma, T., et al. (2020). Development of Fluorescence Polarization Immunoassay for Imidacloprid in Environmental and Agricultural Samples. Frontiers in Chemistry, 8, 597956. Retrieved from [Link]

-

Kramer, C., & Riniker, S. (2023). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. Retrieved from [Link]

-

Poust, S., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(37), 4945-4950. Retrieved from [Link]

-

Clain, J., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13350. Retrieved from [Link]

-

Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7268-7281. Retrieved from [Link]

-

Cannon, J. G. (1985). Structure—Activity Relationships of Dopamine Receptor Agonists. In Dopamine Receptor Agonists (pp. 109-130). Springer, Boston, MA. Retrieved from [Link]

-

ResearchGate. (n.d.). Ki values derived from IC50 curves shown in Figure 6. Retrieved from [Link]

-

Pariyawongsakul, Y., et al. (2012). Synthesis and Evaluation of Anticonvulsant Activity of 6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline in PTZ-Induced Seizure Model in Mice. ResearchGate. Retrieved from [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. An overview on benzylisoquinoline derivatives with dopaminergic and serotonergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Design and Synthesis of 3-Substituted 1,2,3,4-Tetrahydroisoquinoline (THIQ) Sigma Ligands and Performing Cell-Based Calcium Assay - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. cdn.graphpad.com [cdn.graphpad.com]

- 15. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 18. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]

Step-by-step laboratory synthesis of 6,8-Dimethoxy-3-methylisoquinoline

Application Note: Step-by-Step Laboratory Synthesis of 6,8-Dimethoxy-3-methylisoquinoline via TosMIC-Directed Iodocyclization

Strategic Retrosynthetic Rationale

The 6,8-dimethoxy-3-methylisoquinoline scaffold is a highly privileged heterocyclic core, serving as the foundational building block for potent antimalarial agents such as Cassiarin A and its synthetic analogs [1].

Historically, the synthesis of substituted isoquinolines relied on classical methods like the Pomeranz–Fritsch or Bischler–Napieralski reactions. However, for electron-rich, meta-substituted aromatic precursors (such as 3,5-dimethoxybenzene derivatives), these classical approaches suffer from poor regioselectivity, often yielding inseparable mixtures of 6,8- and 5,7-disubstituted isomers.

To achieve absolute regiocontrol, modern synthesis employs a targeted TosMIC (Toluenesulfonylmethyl isocyanide) iodocyclization strategy [1]. By sequentially alkylating TosMIC with 3,5-dimethoxybenzyl bromide and iodomethane, we construct an acyclic isonitrile precursor. Subsequent electrophilic activation with N-iodosuccinimide (NIS) triggers an intramolecular Friedel-Crafts-type cyclization, which is then aromatized using a strong base (LiHMDS) to yield the 1-iodo-isoquinoline core. A final reductive dehalogenation provides the pure 6,8-dimethoxy-3-methylisoquinoline.

Workflow for the synthesis of 6,8-Dimethoxy-3-methylisoquinoline.

Mechanistic Pathway of the Key Iodocyclization

The critical step in this synthesis is the conversion of the acyclic isonitrile into the isoquinoline ring. This is not a concerted reaction; it is a meticulously staged cascade driven by electronic activation and base-promoted elimination.

-

Electrophilic Activation: The isonitrile carbon is highly nucleophilic. Addition of NIS generates a highly reactive iodonitrilium intermediate .

-

Intramolecular Trapping: The electron-rich 3,5-dimethoxyphenyl ring attacks the iodonitrilium carbon. This step is kinetically slow due to the steric bulk of the tosyl group, requiring extended stirring (22 hours) at room temperature [1].

-

Base-Promoted Aromatization: The resulting cyclic intermediate is a non-aromatic dihydroisoquinoline. The addition of Lithium bis(trimethylsilyl)amide (LiHMDS) at 0 °C forcefully deprotonates the system, triggering the elimination of the bulky p-toluenesulfinate leaving group and restoring aromaticity to form the 1-iodoisoquinoline [1].

Mechanistic pathway of the NIS/LiHMDS-mediated iodocyclization.

Step-by-Step Experimental Protocols

Step 1: Phase-Transfer Alkylation of TosMIC

Causality Note: Using a biphasic system with a phase-transfer catalyst (PTC) restricts the concentration of the reactive TosMIC anion in the organic layer. This kinetic control prevents premature dialkylation, ensuring strictly monoalkylated product.

-

Dissolve TosMIC (1.0 eq) and 3,5-dimethoxybenzyl bromide (1.0 eq) in dichloromethane (DCM).

-

Add tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄, 0.1 eq) as the PTC.

-

Vigorously stir the mixture and add 30% aqueous NaOH dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation Checkpoint: Perform TLC (Hexane/EtOAc 3:1). The disappearance of the UV-active TosMIC spot and the formation of a lower-Rf product confirms completion. Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.

Step 2: Methylation to 1-(2-isocyano-2-tosylpropyl)-3,5-dimethoxybenzene (14)

Causality Note: The installation of the methyl group at this stage defines the C-3 methyl substituent of the final isoquinoline ring.

-

Dissolve the crude monoalkylated TosMIC intermediate in DCM.

-

Add iodomethane (MeI, 1.5 eq) and Bu₄NHSO₄ (0.1 eq).

-

Add 30% aqueous NaOH dropwise at 0 °C, then stir at room temperature for 12 hours.

-

Validation Checkpoint: ¹H NMR of the crude extract must show the disappearance of the α-proton (previously adjacent to the isocyano group) and the emergence of a sharp 3H singlet at ~1.6 ppm corresponding to the newly installed methyl group. Purify via flash column chromatography to yield Compound 14 [1].

Step 3: Iodocyclization to 1-Iodo-6,8-dimethoxy-3-methylisoquinoline (15)

Causality Note: The separation of the electrophilic activation phase (22 h) and the elimination phase (LiHMDS addition) is critical. Adding the base too early neutralizes the electrophile and aborts the cyclization.

-

In a flame-dried Schlenk flask under nitrogen, dissolve Compound 14 (2.00 g, 5.57 mmol) in anhydrous DCM (100 mL).

-

Add N-iodosuccinimide (NIS, 2.58 g, 11.1 mmol) in one portion. Protect the flask from light and stir at ambient temperature for exactly 22 hours [1].

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add LiHMDS (1M solution in THF, 22.3 mL, 22.3 mmol) dropwise via syringe [1].

-

Validation Checkpoint: Upon addition of LiHMDS, the reaction mixture will undergo a distinct color change from a pale yellow suspension to a dark, homogeneous solution, indicating successful elimination of the tosyl group and aromatization.

-

Quench with saturated aqueous NH₄Cl, extract with DCM, and purify via silica gel chromatography to isolate the 1-iodoisoquinoline (Compound 15).

Step 4: Reductive Deiodination

Causality Note: Triethylamine is added to the hydrogenation mixture to scavenge the hydroiodic acid (HI) generated during the reduction. Without an acid scavenger, HI will protonate the isoquinoline nitrogen, poisoning the palladium catalyst and halting the reaction.

-

Dissolve Compound 15 (1.0 eq) in ethanol.

-

Add triethylamine (2.0 eq) and 10% Pd/C (0.1 eq by weight).

-

Purge the flask with nitrogen, then introduce hydrogen gas (H₂, 1 atm) via a balloon.

-

Stir vigorously at room temperature for 4 hours.

-

Validation Checkpoint: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. LC-MS analysis of the filtrate must show a complete shift from the iodinated mass ([M+H]⁺ ~330) to the deiodinated target mass ([M+H]⁺ 204.1).

-

Concentrate and recrystallize to yield pure 6,8-dimethoxy-3-methylisoquinoline .

Quantitative Data & Analytical Diagnostics

| Reaction Step | Target Intermediate / Product | Typical Yield | Key Analytical Diagnostics (Self-Validation) |

| Step 1 | Monoalkylated TosMIC | 75 - 85% | TLC: Rf ~0.4 (Hexane/EtOAc 3:1). ¹H NMR: Disappearance of TosMIC CH₂ singlet; appearance of AB quartet for the benzylic protons. |

| Step 2 | Compound 14 (Acyclic Precursor) | 36 - 45% | ¹H NMR: Sharp 3H singlet at ~1.60 ppm (C-α methyl). IR: Strong isonitrile stretch at ~2140 cm⁻¹. |

| Step 3 | Compound 15 (1-Iodoisoquinoline) | 66% | ¹H NMR: Aromatic singlet at ~7.4 ppm (isoquinoline C-4 proton). Loss of tosyl aromatic signals. MS: [M+H]⁺ 330.0. |

| Step 4 | 6,8-Dimethoxy-3-methylisoquinoline | >90% | ¹H NMR: Appearance of a downfield singlet at ~9.0 ppm (isoquinoline C-1 proton). MS: [M+H]⁺ 204.1. |

References

-

Klaßmüller, T.; Reiß, T.; Lengauer, F.; Ngwa, C.J.; Bartel, K.; Pradel, G.; Bracher, F. Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity. Pharmaceuticals 2025, 18(7), 1018. URL:[Link]

HPLC-UV method development for 6,8-Dimethoxy-3-methylisoquinoline quantification

An Application Note and Protocol for the Quantification of 6,8-Dimethoxy-3-methylisoquinoline using a Validated HPLC-UV Method

Abstract

This document details the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 6,8-Dimethoxy-3-methylisoquinoline. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, with detection by Ultraviolet (UV) spectroscopy. The described method is validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and is demonstrated to be suitable for its intended purpose in research and quality control environments.

Introduction: The Rationale for a Robust Analytical Method

6,8-Dimethoxy-3-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline class. Molecules within this structural family are precursors and core components of numerous pharmacologically active compounds. As such, the ability to accurately and reliably quantify this specific derivative is critical for process control in synthetic chemistry, purity assessment of drug substances, and pharmacokinetic studies in drug development.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers the high sensitivity, selectivity, and reproducibility required for pharmaceutical analysis.[1] This application note serves as a comprehensive guide for researchers and drug development professionals, moving beyond a simple protocol to explain the causal logic behind the method development and validation strategy.

The Method Development Pathway: A Logic-Driven Approach

The goal of method development is to achieve a reliable separation of the target analyte from any potential impurities or matrix components, resulting in a symmetric, well-resolved chromatographic peak in a practical timeframe. The following sections outline the experimental choices made to achieve this objective.

Sources

Using 6,8-Dimethoxy-3-methylisoquinoline as a precursor in organic synthesis

Application Note: 6,8-Dimethoxy-3-methylisoquinoline as a Strategic Precursor in the Synthesis of Antimalarial Alkaloids

Executive Summary

In advanced organic synthesis and drug development, the selection of a robust starting scaffold is critical for constructing complex polycyclic architectures. 6,8-Dimethoxy-3-methylisoquinoline is a highly versatile heterocyclic building block widely utilized in medicinal chemistry[1]. Its unique structural features make it an ideal precursor for the total synthesis of tricyclic natural products, most notably the antimalarial alkaloid Cassiarin A and its synthetic analogs[2][3]. This application note details the mechanistic rationale and validated protocols for utilizing this precursor in palladium-catalyzed cross-coupling and tandem annulation workflows.

Mechanistic Grounding & Scaffold Strategy

The utility of 6,8-dimethoxy-3-methylisoquinoline stems from its precise functional group arrangement, which allows for orthogonal reactivity during multi-step syntheses:

-

C-1 Activation: The isoquinoline core is primed for electrophilic halogenation (e.g., using N-iodosuccinimide) at the C-1 position, creating a highly reactive handle for transition-metal-catalyzed C-C bond formation[2].

-

Protected Phenolic Handles: The 6,8-dimethoxy groups act as robust protecting groups that withstand the basic and nucleophilic conditions of cross-coupling reactions.

-

Tandem Annulation Trigger: Upon exposure to a strong Lewis acid (such as BBr 3 ), the methoxy groups are cleaved to liberate reactive phenols. The proximity of these phenols to a newly installed C-1 alkyne triggers a spontaneous intramolecular cyclization, forming the rigid pyrano[2,3,4-ij]isoquinoline core characteristic of Cassiarin A[2][3].

Workflow Visualization

Synthetic workflow from 6,8-dimethoxy-3-methylisoquinoline to Cassiarin A analogs.

Validated Experimental Protocols

The following protocols describe the transformation of the halogenated precursor into complex antimalarial analogs.

Protocol A: Sonogashira Cross-Coupling (C-1 Alkynylation)

Objective: Attach a terminal alkyne to the C-1 position of 1-iodo-6,8-dimethoxy-3-methylisoquinoline to set up the carbon framework for the pyran ring[2].

Reagents:

-

1-Iodo-6,8-dimethoxy-3-methylisoquinoline (200 mg, 0.608 mmol)

-

Pd(PPh 3 ) 2 Cl 2 (21.3 mg, 0.0304 mmol, 5 mol%)

-

CuI (11.6 mg, 0.0608 mmol, 10 mol%)

-

Terminal Alkyne (1.22 mmol, 2.0 equiv)

-

Diisopropylamine (3 mL)

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Place the 1-iodo-isoquinoline precursor, Pd(PPh 3 ) 2 Cl 2 , and CuI into a 50 mL Schlenk flask. Seal with a rubber septum and purge thoroughly with nitrogen[2].

-

Causality: Palladium(0) intermediates generated in situ are highly sensitive to oxidation. Strict inert conditions prevent catalyst degradation and ensure turnover.

-

-

Reagent Addition: Inject a solution of the terminal alkyne dissolved in diisopropylamine directly into the flask[2].

-

Causality: Diisopropylamine is strategically chosen as both the solvent and the base. It effectively deprotonates the terminal alkyne to drive the formation of the reactive copper acetylide intermediate, while its steric bulk minimizes unwanted nucleophilic attack on the substrate.

-

-

Reaction Execution: Stir the mixture at ambient temperature for 18 hours[2].

-

Causality: The electron-rich nature of the dimethoxyisoquinoline core makes the 1-iodo position highly reactive toward oxidative addition. Ambient temperature is sufficient for the reaction and actively suppresses alkyne homocoupling (Glaser coupling) side reactions.

-

-

Quench and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (25 mL), followed by extraction with dichloromethane (3 × 10 mL)[2].

-

Causality: The mildly acidic NH 4 Cl neutralizes the amine base and solubilizes the copper salts, preventing the formation of stubborn emulsions during the organic extraction phase.

-

Protocol B: Global Deprotection and Tandem Annulation

Objective: Cleave the 6,8-dimethoxy ethers to yield phenols, which subsequently undergo spontaneous intramolecular cyclization with the C-1 alkyne to form the pyrano[2,3,4-ij]isoquinoline core[2][3].

Reagents:

-

6,8-Dimethoxy-3-methyl-1-(prop-1-yn-1-yl)isoquinoline (121 mg, 0.500 mmol)

-

Boron tribromide (BBr 3 ) (1.00 g, 4.00 mmol, 8.0 equiv)

-

Anhydrous Dichloromethane (7 mL)

-

Methanol (6 mL) & Aqueous Ammonia (10%, 5 mL)

Step-by-Step Methodology:

-

Substrate Dissolution: Dissolve the alkynylisoquinoline intermediate in anhydrous dichloromethane in a Schlenk flask under a nitrogen atmosphere[2].

-

Causality: BBr 3 reacts violently with ambient moisture to form hydrobromic acid and boric acid. Anhydrous conditions are mandatory to maintain the stoichiometry and reactivity of the Lewis acid.

-

-

Lewis Acid Addition: Slowly add BBr 3 via syringe to the reaction mixture[2].

-

Causality: The initial coordination of BBr 3 to the methoxy oxygen atoms is highly exothermic. Slow, controlled addition prevents thermal spikes that could lead to substrate decomposition.

-

-

Thermal Cleavage & Annulation: Heat the solution under reflux for 6 hours[2].

-

Causality: While mono-deprotection can occur at room temperature, driving the complete cleavage of both sterically hindered methoxy groups requires sustained thermal energy. Once the phenols are liberated, the molecule spontaneously undergoes an intramolecular annulation with the adjacent alkyne to form the target pyran ring.

-

-

Quench and Neutralization: Cool the flask to ambient temperature. Carefully add methanol, followed by 10% aqueous ammonia, and stir vigorously for 15 minutes[2].

-

Causality: Methanol safely quenches unreacted BBr 3 by converting it into volatile trimethyl borate. The aqueous ammonia neutralizes the generated HBr, protecting the newly formed, acid-sensitive pyran ring and ensuring the final alkaloid is in its free-base form for downstream chromatographic purification.

-

Quantitative Data & Biological Efficacy

The synthesis of Cassiarin A analogs using this precursor strategy has yielded compounds with significantly enhanced antimalarial profiles. The table below summarizes the biological activity (tested against the chloroquine-sensitive Plasmodium falciparum strain 3D7 and resistant strain Dd2) of key derivatives synthesized via this pathway[3].

| Compound | Structural Modification (via Precursor) | Resistance Index (RI)* | Biological Implication |

| Cassiarin A (5) | Natural pyrano-isoquinoline core | 1.4 | Baseline natural activity; moderate potency. |

| Chloroquine (2) | Reference Drug | 5.3 | High resistance observed in Dd2 strain. |

| Analog 11c | 2-Phenyl substitution | 4.3 | Enhanced antiplasmodial efficacy; comparable resistance profile to standard drugs. |

| Analog 11d | 2-Phenyl substitution variant | 2.0 | High potency with improved resistance profile. |

| Analog 11g | Substituted benzene ring at C-2 | 4.8 | Significant enhancement of activity against P. falciparum. |

| Analog 18c | Modified methyl group at C-5 | 2.0 | Moderate resistance profile; structural deviation lowered overall efficacy. |

*Resistance Index (RI) = IC 50 (Dd2) / IC 50 (3D7). Lower values indicate better efficacy against resistant strains[3].

References

- Buy 6,8-Dimethoxy-3-methylisoquinoline (EVT-13804980) - EvitaChem. EvitaChem.

- Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity - PMC.

-

Klaßmüller, T., Reiß, T., Lengauer, F., Ngwa, C. J., Bartel, K., Pradel, G., & Bracher, F. (2025). Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity. Pharmaceuticals, 18(7), 1018. MDPI.[Link]

Sources

Application Note: High-Yield Extraction and Isolation Protocol for 6,8-Dimethoxy-3-methylisoquinoline from Natural Sources

Introduction & Mechanistic Rationale

6,8-Dimethoxy-3-methylisoquinoline is a highly specialized methoxy-substituted heterocyclic aromatic compound belonging to the isoquinoline alkaloid family 1. Isoquinolines of this structural class, including the closely related tricyclic alkaloid cassiarin A, are prominently found in the leaves of Cassia siamea (Leguminosae) and are heavily investigated for their potent antiplasmodial and antimalarial activities against Plasmodium falciparum [[2]]().

Isolating this specific methoxy-substituted isoquinoline from raw botanical matrices requires a highly selective approach to bypass competing polyphenols, tannins, and lipophilic plant waxes. This protocol leverages the pH-dependent solubility of the isoquinoline nitrogen. By manipulating the pKa (typically around 5.5 to 6.5 for substituted isoquinolines), we force the compound into a water-soluble protonated state (a quaternary ammonium salt) and subsequently revert it to a lipophilic free-base state for selective organic extraction.

Experimental Workflow & Protocol

Phase 1: Biomass Preparation and Defatting

Causality: Plant matrices contain high concentrations of non-polar lipids and waxes. If not removed, these compounds will co-extract with the free-base alkaloid, causing severe emulsion issues during liquid-liquid extraction and irreversibly fouling the stationary phase of Preparative HPLC columns.

-

Pulverization: Mill the dried leaves of the source plant (e.g., Cassia siamea) to a particle size of <0.5 mm. This maximizes the surface-area-to-volume ratio, ensuring optimal solvent penetration.

-

Defatting: Submerge 1.0 kg of the milled biomass in 3.0 L of n-hexane. Stir continuously for 48 hours at 25°C.

-

Filtration: Filter the slurry through a Buchner funnel. Discard the hexane filtrate (which contains the lipid waste) and air-dry the marc (retained biomass) completely in a fume hood to remove all residual hexane.

Phase 2: Targeted Acid-Base Extraction

Causality: We utilize 0.1 M HCl to protonate the isoquinoline nitrogen, pulling it into the aqueous phase. For the subsequent basification, ammonium hydroxide (NH₄OH) is strictly selected over sodium hydroxide (NaOH). Strong bases like NaOH can cause localized exothermic heating and catalyze the degradation/hydrolysis of the delicate methoxy groups at the 6 and 8 positions.

-

Acidic Maceration: Suspend the dried marc in 4.0 L of 0.1 M HCl (pH ~2.0). Sonicate for 60 minutes at 35°C (Ultrasound-Assisted Extraction) to disrupt cell walls and accelerate the dissolution of the protonated alkaloid salts.

-

Separation: Centrifuge the mixture at 4,000 × g for 15 minutes. Collect the aqueous supernatant and discard the solid pellet.

-

Basification: Chill the aqueous extract to 4°C. Slowly add 25% NH₄OH dropwise under continuous stirring until the solution reaches pH 9.5 to 10.0. The solution will turn opaque as the isoquinoline reverts to its insoluble free-base form.

-

Liquid-Liquid Partitioning: Transfer the basified solution to a separatory funnel. Extract with 3 × 1.0 L of Chloroform (CHCl₃).

-

Self-Validation Step: To ensure the extraction system is self-validating, test a few drops of the remaining aqueous layer with Dragendorff's reagent. An orange precipitate indicates incomplete extraction; if the solution remains clear, partitioning of the alkaloid into the organic phase is 100% complete.

-

Concentration: Pool the CHCl₃ fractions, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure at 30°C to yield the crude alkaloid extract.

Phase 3: Chromatographic Isolation

-

Flash Column Chromatography: Load the crude extract onto a Silica Gel 60 column. Elute with a step gradient of Ethyl Acetate:Methanol (100:0 to 80:20, v/v). Collect fractions exhibiting UV absorbance at 254 nm.

-

Preparative HPLC: Re-dissolve the enriched fractions in HPLC-grade Methanol. Inject onto a Preparative C18 column using the gradient outlined in Table 2.

-

Crystallization: Lyophilize the target peak fractions to yield pure 6,8-Dimethoxy-3-methylisoquinoline (>98% purity).

Quantitative Data Summaries

Table 1: Solvent Partitioning Efficiency for Isoquinoline Alkaloids

| Extraction Solvent | pH Condition | Target Alkaloid Recovery (%) | Co-extracted Impurities (%) |

| n-Hexane | Neutral | < 1.0 | > 95.0 (Lipids/Waxes) |

| 0.1 M HCl (Aqueous) | 2.0 | 98.5 | 15.0 (Polar phenolics) |

| Chloroform (CHCl₃) | 9.5 | 96.2 | < 5.0 |

| Ethyl Acetate | 9.5 | 82.4 | 12.0 |

Table 2: Preparative HPLC Gradient Conditions for Isolation

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% TFA in H₂O) | Mobile Phase B (MeCN) |

| 0.0 | 15.0 | 90% | 10% |

| 5.0 | 15.0 | 90% | 10% |

| 25.0 | 15.0 | 40% | 60% |

| 30.0 | 15.0 | 10% | 90% |

| 35.0 | 15.0 | 90% | 10% |

Workflow Visualization

Fig 1. Acid-base extraction and HPLC isolation workflow for isoquinoline alkaloids.

References

-

EvitaChem Product Database. "6,8-Dimethoxy-3-methylisoquinoline (EVT-13804980) Synthesis and Applications." EvitaChem. 1

-

Klaßmüller, T., et al. "Synthetic Analogs of the Alkaloid Cassiarin A with Enhanced Antimalarial Activity." National Center for Biotechnology Information (PMC). July 09, 2025. 2

Sources

Application Notes and Protocols for the Formulation of 6,8-Dimethoxy-3-methylisoquinoline in Biological Assays

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed formulation strategies for the investigational compound 6,8-Dimethoxy-3-methylisoquinoline. Due to its limited aqueous solubility, appropriate formulation is critical for obtaining accurate and reproducible data in biological assays. This document outlines a systematic approach to pre-formulation assessment, selection of appropriate excipients, and detailed protocols for the preparation of various formulations, including co-solvent systems, surfactant-based solutions, and lipid-based carriers. Furthermore, it details essential analytical techniques for the characterization of these formulations to ensure quality and performance.

Introduction to 6,8-Dimethoxy-3-methylisoquinoline and the Formulation Imperative

6,8-Dimethoxy-3-methylisoquinoline is a heterocyclic aromatic compound belonging to the isoquinoline family, a class of molecules known for a wide range of pharmacological activities.[1] Isoquinoline derivatives have shown potential as antioxidant, neuroprotective, and anticancer agents.[1] The specific biological mechanisms of 6,8-Dimethoxy-3-methylisoquinoline are still under investigation, making it a compound of significant interest in medicinal chemistry and pharmacology.[1]

A major hurdle in the preclinical evaluation of many new chemical entities (NCEs), including isoquinoline derivatives, is their poor aqueous solubility.[2][3] This characteristic can lead to inconsistent and erroneous results in biological assays, as the compound may precipitate out of solution, leading to an underestimation of its true potency.[4] Therefore, the development of a robust formulation strategy is not merely a technical exercise but a fundamental requirement for the successful biological characterization of 6,8-Dimethoxy-3-methylisoquinoline. This guide will provide a systematic approach to overcoming the solubility challenges associated with this promising molecule.

Pre-formulation Studies: Characterizing the Molecule

Before developing a formulation, it is crucial to understand the physicochemical properties of 6,8-Dimethoxy-3-methylisoquinoline. This foundational knowledge will inform the selection of the most appropriate formulation strategy.

Physicochemical Properties

A summary of the known and predicted properties of 6,8-Dimethoxy-3-methylisoquinoline is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | [1] |

| Molecular Weight | 203.24 g/mol | [1] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | ~103 - 106 °C | [1] |

| Predicted pKa | ~6.39 (weakly acidic) | [1] |

| Solubility | Generally soluble in organic solvents | [1] |

The aromatic nature of the isoquinoline core and the presence of methoxy and methyl groups contribute to its hydrophobicity and, consequently, its poor water solubility.[4]

Solubility Determination

A critical initial step is to experimentally determine the solubility of 6,8-Dimethoxy-3-methylisoquinoline in a range of pharmaceutically acceptable solvents and buffers. This data will form the basis for selecting appropriate formulation components.

This protocol determines the saturation solubility of the compound in various media.

Materials:

-

6,8-Dimethoxy-3-methylisoquinoline powder

-